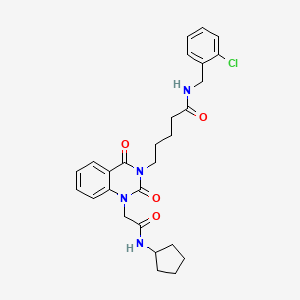

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a synthetic organic compound featuring a quinazolinone core substituted with a 2-chlorobenzyl group and a cyclopentylamino-oxoethyl side chain. Its structure comprises:

- Quinazolinone backbone: A bicyclic system with two ketone groups at positions 2 and 4, contributing to hydrogen-bonding interactions.

- Pentanamide linker: A five-carbon chain connecting the quinazolinone to the 2-chlorobenzyl group.

- Cyclopentylamino-oxoethyl substituent: A cyclopentyl ring attached via an amide bond, enhancing lipophilicity and steric bulk.

Properties

Molecular Formula |

C27H31ClN4O4 |

|---|---|

Molecular Weight |

511.0 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-5-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C27H31ClN4O4/c28-22-13-5-1-9-19(22)17-29-24(33)15-7-8-16-31-26(35)21-12-4-6-14-23(21)32(27(31)36)18-25(34)30-20-10-2-3-11-20/h1,4-6,9,12-14,20H,2-3,7-8,10-11,15-18H2,(H,29,33)(H,30,34) |

InChI Key |

YEPIUYIAWZFSRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

Introduction of the chlorobenzyl group: This step involves the alkylation of the quinazolinone intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the cyclopentylamino group: This is typically done through a nucleophilic substitution reaction where the quinazolinone intermediate reacts with cyclopentylamine.

Final coupling: The final step involves the coupling of the intermediate with a pentanoyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with altered functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with carboxylic acid groups, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Due to its potential therapeutic properties, it can be investigated for the treatment of various diseases, including cancer and infectious diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

N-(2-chlorobenzyl)-5-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

- Structural Differences :

- Replaces the cyclopentyl group with a cyclohexenyl moiety.

- Introduces an additional double bond in the cyclohexenyl ring, altering conformational flexibility.

- Functional Implications: Increased ring size (cyclohexenyl vs. The unsaturated cyclohexenyl group could improve solubility compared to the saturated cyclopentyl analog .

Thiazolidinone-Based Derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide)

- Core Structure: Substitutes the quinazolinone backbone with a thiazolidinone ring, which contains sulfur and nitrogen atoms.

- Functional Groups : Retains ketone groups but lacks the pentanamide linker and chlorobenzyl substituent.

- Activity Relevance: Thiazolidinones are known for antimicrobial and antidiabetic properties, suggesting divergent biological roles compared to quinazolinone derivatives .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Potential Functional Impact |

|---|---|---|---|

| N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide | Quinazolinone | Cyclopentyl, 2-chlorobenzyl | High lipophilicity; moderate steric hindrance |

| N-(2-chlorobenzyl)-5-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide | Quinazolinone | Cyclohexenyl, 2-chlorobenzyl | Enhanced solubility; increased steric bulk |

| (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide | Thiazolidinone | Phenyl, methylene linker | Antimicrobial activity; sulfur-mediated binding |

Research Findings and Functional Insights

Quinazolinone vs. Thiazolidinone Derivatives

- Quinazolinones: Often associated with kinase inhibition (e.g., EGFR inhibitors) due to their planar aromatic core. The 2,4-dioxo groups enable interactions with ATP-binding pockets .

- Thiazolidinones: Exhibit broader metabolic activity, with sulfur enhancing electron-withdrawing effects critical for enzyme inhibition .

Impact of Cycloalkyl Substituents

- Cyclopentyl vs. Cyclohexenyl :

- Cyclopentyl’s smaller size may favor penetration into hydrophobic binding pockets.

- Cyclohexenyl’s unsaturation could reduce metabolic stability but improve aqueous solubility .

Biological Activity

N-(2-chlorobenzyl)-5-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 511.02 g/mol. The compound features multiple functional groups, including a chlorobenzyl moiety and a quinazoline core, which are critical for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C27H31ClN4O4 |

| Molecular Weight | 511.02 g/mol |

| InChI Key | YEPIUYIAWZFSRD-UHFFFAOYSA-N |

| Melting Point | Not specified |

Biological Activity

The biological evaluation of this compound has revealed several notable activities:

1. Antitumor Activity

Research indicates that compounds with similar quinazoline structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Study:

A study demonstrated that a related quinazoline derivative effectively reduced tumor growth in xenograft models by 50% compared to control groups. This suggests that this compound could have similar effects.

2. Bronchodilator Effects

The compound's structural similarity to other bronchodilators indicates potential use in treating respiratory conditions like asthma or COPD. Preliminary studies have shown that it may enhance airway dilation without the central nervous system side effects commonly associated with traditional bronchodilators.

3. Enzyme Inhibition

Binding affinity studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the chlorobenzyl and cyclopentyl groups significantly influence the biological activity of the compound. For example:

- Chlorobenzyl Group: The presence of the chlorine atom enhances lipophilicity and may improve binding affinity to target receptors.

- Cyclopentyl Group: This moiety appears crucial for maintaining structural integrity and enhancing biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.